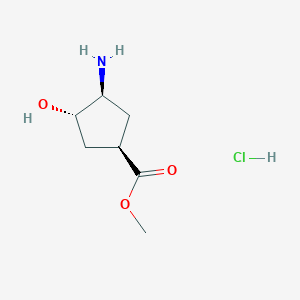
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group, a hydroxyl group, and a carboxylic acid ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: This step involves the cyclization of a suitable precursor to form the cyclopentane ring.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
Scientific Research Applications
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid: Lacks the ester and hydrochloride groups.
(1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid methyl ester: Lacks the hydrochloride group.
Uniqueness
The presence of both the amino and hydroxyl groups, along with the ester and hydrochloride groups, makes Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride unique
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6+;/m1./s1 |
InChI Key |
JLSKFRSITPZRSS-GAJRHLONSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]([C@H](C1)O)N.Cl |
Canonical SMILES |
COC(=O)C1CC(C(C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


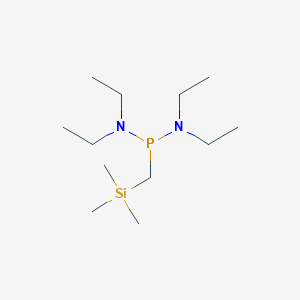
![3-[2-(N,N-Dimethylamino)ethoxy]4-iodobenzoic acid](/img/structure/B8320770.png)
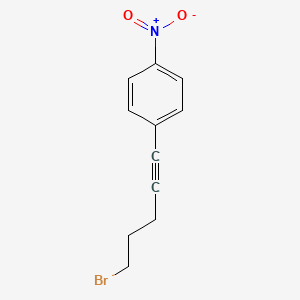
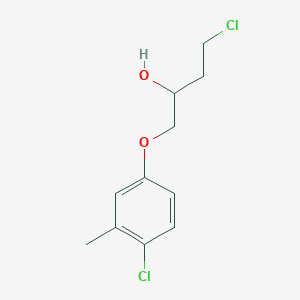
![2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid](/img/structure/B8320784.png)
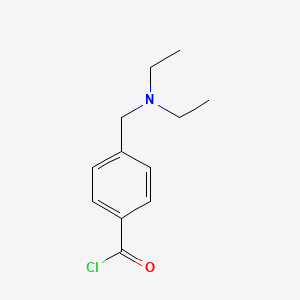

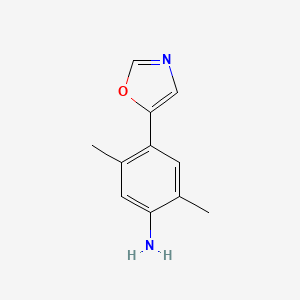

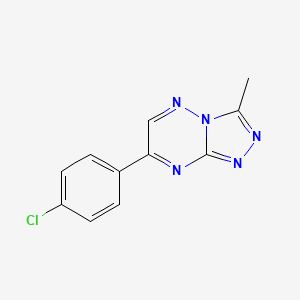
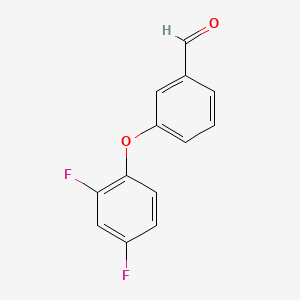
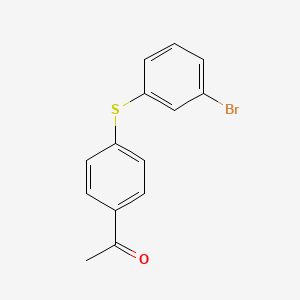
![1-(2,3-Dimethylimidazo[2,1-b]thiazol-5-yl)-4-phenyl-butan-1-ol](/img/structure/B8320843.png)
![[1-(3-Tert-butyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yl]-cyclopropyl-amine](/img/structure/B8320851.png)
